Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 97460-14-5
Cat. No.: VC5955325
Molecular Formula: C15H15ClFNO3
Molecular Weight: 311.74
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 97460-14-5 | 
|---|---|
| Molecular Formula | C15H15ClFNO3 | 
| Molecular Weight | 311.74 | 
| IUPAC Name | ethyl 7-chloro-6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylate | 
| Standard InChI | InChI=1S/C15H15ClFNO3/c1-4-21-15(20)10-7-18(8(2)3)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,4H2,1-3H3 | 
| Standard InChI Key | RHSNBXZAGPQLEA-UHFFFAOYSA-N | 
| SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C(C)C | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted at positions 1 (isopropyl), 3 (ethyl ester), 4 (oxo), 6 (fluoro), and 7 (chloro). This arrangement confers unique electronic and steric properties, influencing its chemical behavior and interactions. The molecular formula is C₁₆H₁₆ClFNO₃, with a molecular weight of 339.76 g/mol .
Table 1: Key Physicochemical Properties
The ester group at position 3 enhances lipophilicity, while the oxo group at position 4 facilitates hydrogen bonding and tautomerization .
Spectroscopic and Chromatographic Data
Though direct spectral data are unavailable, comparable quinoline derivatives exhibit distinct UV-Vis absorption maxima near 270–320 nm due to π→π* transitions in the aromatic system. High-performance liquid chromatography (HPLC) purity assessments, as seen in analogues, typically exceed 98% under optimized conditions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate likely involves multistep strategies common to quinoline derivatives:
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Core Formation: A Gould-Jacobs reaction could assemble the quinoline ring via cyclization of an aniline derivative with a β-keto ester .
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Halogenation: Electrophilic substitution or directed ortho-metalation introduces chlorine and fluorine at positions 7 and 6, respectively .
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Esterification: Carboxylic acid intermediates (e.g., from hydrolysis of nitriles) are esterified using ethanol under acidic conditions .
 
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate | 
|---|---|---|---|
| 1 | Cyclization | Diethyl ethoxymethylenemalonate, Δ | β-keto ester derivative | 
| 2 | Chlorination/Fluorination | Cl₂, F₂ (gas) or Selectfluor® | Halogenated quinoline | 
| 3 | Esterification | Ethanol, H₂SO₄, reflux | Target ester | 
Challenges include regioselective halogenation and minimizing side reactions at the electron-rich quinoline core .
Chemical Reactivity and Functional Transformations
Electrophilic and Nucleophilic Sites
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Oxo Group (C4): Participates in keto-enol tautomerism, enabling condensation reactions with amines or hydrazines.
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Ester (C3): Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .
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Halogens (C6, C7): Fluorine’s electronegativity directs electrophilic attacks to meta/para positions, while chlorine may undergo nucleophilic displacement .
 
Stability and Decomposition
Thermogravimetric analysis of related compounds indicates decomposition above 250°C, releasing hazardous gases (e.g., HCl, HF) . Storage in inert, dry environments at 2–8°C is recommended to prevent ester hydrolysis .
| Hazard Type | Precautionary Measures | 
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap and water | 
| Eye Exposure | Flush with water for 15 minutes; seek medical attention | 
| Spillage | Absorb with inert material; ventilate area | 
Environmental Impact
No ecotoxicological data exist for this compound, but chlorinated quinolines are generally persistent in aquatic systems. Disposal should follow hazardous waste regulations .
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